2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one
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Overview
Description
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one is a synthetic purine nucleoside analog. It is known for its potent antiviral properties, particularly against herpes simplex viruses. This compound is a derivative of guanine and is structurally similar to naturally occurring nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one typically involves the following steps:
Starting Material: The synthesis begins with guanine.
Protection of Amino Group: The amino group at position 2 of guanine is protected using a suitable protecting group.
Alkylation: The protected guanine is then alkylated with 2-chloroethanol to introduce the 2-hydroxyethoxy group at position 9.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Various oxo derivatives.
Reduction Products: Reduced forms of the purine ring.
Substitution Products: Compounds with substituted amino or hydroxyethoxy groups.
Scientific Research Applications
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its interactions with viral enzymes and its role in inhibiting viral replication.
Medicine: Used as an antiviral drug, particularly in the treatment of herpes simplex virus infections.
Industry: Employed in the production of antiviral medications and as a research tool in pharmaceutical development.
Mechanism of Action
The compound exerts its antiviral effects by mimicking the natural nucleosides in the viral DNA replication process. It is phosphorylated by viral thymidine kinase to form a monophosphate, which is further converted to diphosphate and triphosphate forms. The triphosphate form inhibits viral DNA polymerase, leading to chain termination and preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: Another antiviral nucleoside analog with a similar mechanism of action.
Valacyclovir: A prodrug of 2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one that has improved bioavailability.
Famciclovir: A prodrug of penciclovir, which is structurally similar to this compound.
Uniqueness
This compound is unique due to its high selectivity for viral thymidine kinase and its potent antiviral activity with minimal toxicity to host cells. This selectivity makes it a preferred choice for treating herpes simplex virus infections.
Properties
CAS No. |
91503-60-5 |
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Molecular Formula |
C8H11N5O3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O3/c9-7-10-3-5-6(12-7)13(8(15)11-5)4-16-2-1-14/h3,14H,1-2,4H2,(H,11,15)(H2,9,10,12) |
InChI Key |
YMJBFKLBDDDBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=O)N2)COCCO |
Origin of Product |
United States |
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